molecular formula C13H20FNO3S B12531063 3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid CAS No. 819864-86-3

3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid

カタログ番号: B12531063
CAS番号: 819864-86-3
分子量: 289.37 g/mol
InChIキー: WEJOHANJPLVLOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid is a synthetic sulfonic acid derivative featuring a 3-fluorophenyl group and a tertiary amine-substituted propane backbone. The compound’s structure combines a sulfonic acid moiety, which enhances aqueous solubility and ionic interactions, with a fluorinated aromatic group that likely contributes to target binding and metabolic stability.

特性

CAS番号

819864-86-3

分子式

C13H20FNO3S

分子量

289.37 g/mol

IUPAC名

3-[[1-(3-fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H20FNO3S/c1-13(2,15-7-4-8-19(16,17)18)10-11-5-3-6-12(14)9-11/h3,5-6,9,15H,4,7-8,10H2,1-2H3,(H,16,17,18)

InChIキー

WEJOHANJPLVLOZ-UHFFFAOYSA-N

正規SMILES

CC(C)(CC1=CC(=CC=C1)F)NCCCS(=O)(=O)O

製品の起源

United States

準備方法

合成経路と反応条件

3-{[1-(3-フルオロフェニル)-2-メチルプロパン-2-イル]アミノ}プロパン-1-スルホン酸の合成は、通常、複数のステップを伴います。

    フルオロフェニル中間体の形成: 最初のステップは、求電子置換反応による3-フルオロフェニル中間体の調製です。

    アルキル化: 次のステップは、塩基性条件下でフルオロフェニル中間体を2-メチルプロパン-2-イルハライドでアルキル化して、目的のアルキル化生成物を形成することです。

    アミノ化: アルキル化生成物は、アンモニアまたはアミン源を用いてアミノ化され、アミノ基が導入されます。

    スルホン化: 最後に、アミノ化合物は、三酸化硫黄またはクロロスルホン酸でスルホン化され、3-{[1-(3-フルオロフェニル)-2-メチルプロパン-2-イル]アミノ}プロパン-1-スルホン酸が得られます。

工業的製造方法

この化合物の工業的製造には、以下のような最適化された反応条件が用いられる場合があります。

    触媒: 反応速度と収率を高めるための特定の触媒の使用。

    温度と圧力の制御: 効率的な合成を保証するための最適な温度と圧力条件の維持。

    精製: 再結晶化やクロマトグラフィーなどの精製技術を用いて、高純度な製品を得る。

化学反応の分析

科学研究における用途

3-{[1-(3-フルオロフェニル)-2-メチルプロパン-2-イル]アミノ}プロパン-1-スルホン酸は、科学研究において多様な用途を持っています。

    化学: 有機合成と触媒における試薬として使用されます。

    生物学: 酵素阻害や受容体結合など、潜在的な生物活性について研究されています。

    医学: 抗炎症作用や抗がん作用などの潜在的な治療効果について調査されています。

    産業: 特殊化学薬品や材料の製造に利用されています。

科学的研究の応用

3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

類似の化合物との比較

類似の化合物

    3-アミノ-1-プロパンスルホン酸: 構造は類似していますが、フルオロフェニル基とメチルプロパン-2-イル基がありません。

    ホモタウリン: 類似のスルホン酸基を含みますが、側鎖構造が異なります。

    トラミプロサート: 異なる置換基を持つもう1つのスルホン酸誘導体。

独自性

3-{[1-(3-フルオロフェニル)-2-メチルプロパン-2-イル]アミノ}プロパン-1-スルホン酸は、化学反応性と生物活性を高める可能性のあるフルオロフェニル基の存在により、ユニークな化合物です。フルオロフェニル基とスルホン酸基の組み合わせは、他の類似の化合物とは異なる特性を提供します。

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related sulfonic acid derivatives, emphasizing pharmacological properties, biological targets, and substituent effects.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Target Notable Properties
3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid 3-Fluorophenyl, 2-methylpropan-2-ylamino SARS-CoV-2 Mpro (inferred) High binding affinity (structural analogy)
K36 (Compound 71481120 analog) 4-methylpentanoyl, 2-oxopyrrolidin-3-yl SARS-CoV-2 Mpro Co-crystallized with Mpro (PDB 7BRR), IC50 < 1 µM
Vemurafenib (Propane-1-sulfonic acid derivative) 4-chlorophenyl, pyrrolo[2,3-b]pyridine Kinases (BRAF V600E) FDA-approved kinase inhibitor, MW 489.9 g/mol
3-[Methyl(phenyl)amino]propane-1-sulfonic acid Methyl(phenyl)amino N/A Simpler amino group; potential solubility enhancer
3-Morpholinopropane-1-sulfonic acid (MOPS) Morpholino Biochemical buffer pH buffering (6.5–7.9), no therapeutic activity

Key Observations:

Antiviral Activity: The target compound shares structural homology with K36 and other SARS-CoV-2 Mpro inhibitors, which feature fluorinated aromatic groups and sulfonic acid moieties critical for protease binding . Co-crystallization studies (e.g., PDB 7BRR) suggest that the 3-fluorophenyl group enhances hydrophobic interactions with the Mpro active site, while the sulfonic acid forms hydrogen bonds with catalytic residues . Compared to K36, the target compound’s 2-methylpropan-2-ylamino group may improve metabolic stability by reducing oxidative deamination, a common issue in tertiary amines .

Fluorination Effects :

  • Fluorination at the 3-position of the phenyl ring (as in the target compound) is associated with stronger target binding than 2-fluorophenyl analogs (e.g., compounds in ), likely due to optimal steric and electronic effects .
  • Perfluorinated analogs () exhibit distinct physicochemical properties (e.g., extreme lipophilicity) but lack therapeutic relevance due to poor bioavailability .

Pharmacokinetic Enhancements: The sulfonic acid group in the target compound and its analogs improves water solubility, addressing a common limitation of hydrophobic antiviral agents. For example, vemurafenib’s sulfonic acid moiety contributes to its oral bioavailability despite a large molecular weight . Tertiary amine substituents (e.g., 2-methylpropan-2-ylamino) may reduce CYP-mediated metabolism compared to primary/secondary amines in compounds like 3-[methyl(phenyl)amino]propane-1-sulfonic acid .

Divergent Therapeutic Targets :

  • While the target compound and K36 target viral proteases, vemurafenib demonstrates the versatility of sulfonic acid derivatives in targeting human kinases, highlighting the scaffold’s adaptability .

Research Findings and Data Gaps

  • Antiviral Potency : Structural analogs like K36 show IC50 values below 1 µM against SARS-CoV-2 Mpro, but quantitative data for the target compound are unavailable .
  • Solubility and Stability : The sulfonic acid group likely confers solubility >10 mg/mL (pH 7.4), comparable to MOPS buffer compounds .
  • Toxicology: No toxicity data are provided; however, fluorinated aromatic compounds often exhibit favorable safety profiles due to metabolic inertness .

生物活性

3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid, also known by its CAS number 819864-86-3, is a sulfonic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a fluorophenyl group and an amino functional group, which may confer unique pharmacological properties.

  • Molecular Formula : C₁₃H₁₈FNO₃S
  • Molecular Weight : 289.366 g/mol
  • LogP : 3.486 (indicating moderate lipophilicity)

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Although specific mechanisms for this compound are not extensively documented, similar compounds have shown activity through modulation of neurotransmitter systems and inhibition of specific enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. For example, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against various bacterial strains, indicating potential efficacy in treating infections caused by resistant bacteria .
  • Neuropharmacological Effects : Compounds with similar structures have been studied for their effects on the central nervous system, including potential anxiolytic and antidepressant activities. The presence of the fluorophenyl moiety may enhance binding affinity to neurotransmitter receptors, although specific data for this compound remain limited.
  • Enzyme Inhibition : Some studies suggest that sulfonic acids can act as inhibitors of certain enzymes, potentially affecting metabolic pathways involved in disease processes. Further research is needed to elucidate specific targets for this compound.

Case Studies and Research Findings

A review of existing literature reveals several case studies highlighting the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of several sulfonic acid derivatives and found that compounds structurally similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20
Compound BE. coli40
Compound CK. pneumoniae30
  • Neuropharmacological Study : Another study explored the effects of similar compounds on anxiety-like behaviors in animal models, suggesting potential therapeutic applications for mood disorders through modulation of neurotransmitter systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。